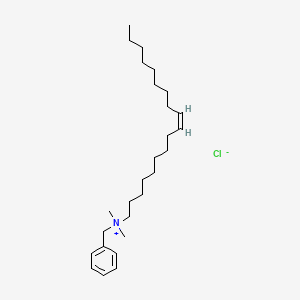
2-(2-オキソインドリン-3-イル)アセトニトリル
説明
1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo- is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113188. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
電気有機合成
2-(2-オキソインドリン-3-イル)アセトニトリルは、電気有機合成に使用され、この条件下では縮合反応が比較的容易に処理され、実用的に適用できることが実証されています .
抗真菌活性
研究によると、この化合物の誘導体は、植物病原性真菌に対して中程度から優れた活性を示し、いくつかの化合物は幅広い抗真菌活性を示し、さらなる研究のための有望な候補として特定されています .
有機合成
化合物の名称に含まれるアセトニトリルは、有機合成で広く使用されています。 化合物自体は、ニトリル含有生成物を提供するさまざまな合成方法に関与する可能性があります .
ジチアゾリウム誘導体の合成
この化合物は、新規な(Z)-3-(4-クロロ-5H-1,2,3-ジチアゾール-5-イリデン)インドリン-2-オン誘導体の合成に使用されており、アペルの塩の潜在的な用途を広げています .
ワンポット合成アプローチ
2-(3-オキソインドリン-2-イル)アセトニトリルに対するワンポットアプローチには、塩基アシストアルドール反応に続いてヒドロシアン化反応が含まれ、珍しい還元的環化反応を引き起こします .
作用機序
Target of Action
The compound 2-(2-Oxoindolin-3-yl)acetonitrile, also known as 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile or 1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo-, has been found to exhibit significant biological activity against a variety of targets. Notably, it has been shown to have potent antifungal activity against several fungal species, including Sclerotinia sclerotiorum, Altenaria solani, Verticillium dahliae, Fusarium oxysporum, Pythium walnuts, and Curvularia zea .
Mode of Action
It is believed to interact with its targets through a base-assisted aldol reaction, followed by hydrocyanation, triggering an unusual reductive cyclization reaction . This interaction results in changes to the target organisms, leading to their inhibition or death .
Biochemical Pathways
The compound affects several biochemical pathways. It has been shown to have a broad-spectrum of biological activities, including insecticidal, weeding, antibacterial, anticancer, anti-inflammatory, and biological growth regulatory effects . The compound’s effects on these pathways result in downstream effects that contribute to its overall biological activity.
Result of Action
The result of the action of 2-(2-Oxoindolin-3-yl)acetonitrile is the inhibition or death of the target organisms. For example, it has been shown to exhibit potent antifungal activity, with some compounds showing significant and broad biological activity . In addition, it has been shown to have cytotoxic effects against certain cancer cell lines .
Action Environment
The action, efficacy, and stability of 2-(2-Oxoindolin-3-yl)acetonitrile are likely influenced by various environmental factors. These may include factors such as temperature, pH, and the presence of other substances. For example, it has been shown to be stable upon heating in DMSO at 100 °C for 2 hours .
生化学分析
Biochemical Properties
For instance, some indole derivatives have shown antifungal activities, suggesting they may interact with enzymes or proteins involved in fungal growth .
Cellular Effects
Indole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2-(2-oxo-1,3-dihydroindol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYKSFCCBATMSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001264677 | |
| Record name | 2,3-Dihydro-2-oxo-1H-indole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001264677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54744-66-0 | |
| Record name | 2,3-Dihydro-2-oxo-1H-indole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54744-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054744660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 54744-66-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydro-2-oxo-1H-indole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001264677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(3H)-OXO-3-INDOLEACETONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Trisodium 1-amino-4-[3-[[4-chloro-6-(3-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1607113.png)







![4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1607127.png)
![1,3-Dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B1607128.png)

